molecular formula C21H41O7P B1675798 Oleoyl lysophosphatidic acid CAS No. 22002-87-5

Oleoyl lysophosphatidic acid

货号: B1675798
CAS 编号: 22002-87-5
分子量: 436.5 g/mol
InChI 键: WRGQSWVCFNIUNZ-KTKRTIGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysophosphatidic acid (LPA) is a simple yet potent bioactive phospholipid signaling molecule, composed of a glycerol backbone, a single hydrocarbon chain, and a phosphate group . It acts as a versatile extracellular messenger that regulates a wide spectrum of cellular processes, including proliferation, migration, survival, and cytoskeletal reorganization . These diverse effects are mediated primarily through its activation of six known G protein-coupled receptors (GPCRs), designated LPA1 to LPA6 . These receptors couple to different G proteins (e.g., Gαi, Gαq, Gα12/13), enabling LPA to initiate multiple downstream signaling cascades such as phospholipase C (PLC), MAPK, PI3K/Akt, and Rho/Rho kinase . In research settings, LPA serves as a critical tool for studying fundamental biological mechanisms. It is a well-characterized mitogen and anti-apoptotic factor for various cell types, including fibroblasts, vascular smooth muscle cells, and endothelial cells . Its role extends to the nervous system, where it can inhibit the differentiation of neural stem cells into neurons . Aberrant LPA signaling is implicated in pathological conditions such as cancer progression, fibrosis, neuropathic pain, and cardiovascular diseases . The extracellular production of LPA is largely facilitated by the enzyme autotaxin (ATX), which converts lysophosphatidylcholine (LPC) to LPA . This product is provided for research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

属性

IUPAC Name

(2-hydroxy-3-phosphonooxypropyl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGQSWVCFNIUNZ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015741
Record name 1-Oleoyl-lyso-phosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPA(18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22002-87-5
Record name Oleoyl lysophosphatidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22002-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysophosphatidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oleoyl-lyso-phosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(phosphonooxy)propyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSOPHOSPHATIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6M3969SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Conformationally Restricted Analogues via Cyclic Scaffolds

The 2023 study by Abdelwahid et al. established a paradigm for synthesizing LPA analogs with enhanced receptor selectivity using rigidified glycerol linkers. Key steps include:

  • Scaffold Construction :

    • Dihydropyran and tetrahydropyran rings replaced glycerol to restrict rotational freedom (Figure 1A).
    • Ferrier rearrangement of tri-O-acetylated glycals (e.g., 3a–c ) yielded diols (5a–c ), which were selectively protected with tert-butyldimethylsilyl (TBS) groups.
    • Mitsunobu reactions inverted stereochemistry at secondary alcohols to generate epimers (e.g., 6d from 6c ).
  • Lipid Chain Integration :

    • Oleoyl/palmitoyl chains were introduced via esterification with acid chlorides (e.g., oleoyl chloride/DMAP).
    • Unnatural fatty acids (18a–c ) synthesized via Sonogashira coupling and Wittig reactions enabled chain diversity.
  • Phosphorylation :

    • Thiophosphorylation using phosphorodiamidite (CNCH2CH2OP[N(iPr)2]2) and sulfur oxidation produced metabolically stable phosphorothioates.
    • β-Elimination removed cyanoethyl protecting groups, yielding target compounds (e.g., MZN-001 to MZN-025 ).

Table 1: Representative LPA Analogs and Their Receptor Selectivity

Compound Core Scaffold Lipid Chain LPA5 EC50 (nM) Selectivity vs. LPA1–4,6
MZN-010 Tetrahydropyran Oleoyl 4.9 >10-fold
MZN-021 Tetrahydropyran Saturated C18:0 1.2 >45-fold
MZN-019 Pyrrolidine Palmitoyl 8.3 >15-fold

Data derived from TGFα shedding assays.

Isotopically Labeled Standards for Quantification

Baker et al. (2014) developed a deuterated LPA standard (d5-C16:0-LPA) to address quantification challenges:

  • Synthetic Route :
    • Step 1 : Phosphorylation of (S)-d5-glycidol with di-tert-butyl-N,N-diisopropyl phosphoramidite, followed by meta-chloroperbenzoic acid (m-CPBA) oxidation.
    • Step 2 : Regioselective epoxide opening with cesium palmitate generated lysoalkyl phosphatidic acid.
    • Step 3 : Trifluoroacetic acid deprotection yielded d5-2-hydroxy-3-(phosphonooxy)propyl palmitate (90% isotopic purity).

Critical Parameters :

  • Reaction temperature <25°C prevented racemization during phosphorylation.
  • Anhydrous conditions minimized hydrolysis of tert-butyl phosphoesters.

Enzymatic and Ex Vivo Generation

Autotaxin-Mediated Production

LPA is endogenously synthesized by autotaxin (ATX), a lysophospholipase D (lysoPLD), which hydrolyzes lysophosphatidylcholine (LPC):

  • Reaction Dynamics :

    • Plasma incubated at 37°C showed time-dependent LPA accumulation (2–4 nM/hr).
    • ATX inhibitors (e.g., HA155) reduced LPA generation by >80% ex vivo.
  • Substrate Specificity :

    • ATX preferentially cleaves LPC species with unsaturated acyl chains (C18:1 > C16:0).

Acid-Catalyzed Chemical Conversion

Strong acids (e.g., HCl, H2SO4) non-enzymatically convert LPC to LPA:

  • Optimal Conditions : 0.1 M HCl, 60°C, 1 hr → 95% conversion of C16:0-LPC.
  • Limitation : Promotes acyl migration, producing 2-acyl-LPA isomers.

Purification and Analytical Methodologies

Liquid-Liquid Extraction (LLE)

Butanol-based LLE effectively isolates LPA from biological matrices:

  • Protocol :

    • Plasma/BALF + 30 mM citrate/40 mM phosphate buffer (1:1) + butanol (3:1 v/v).
    • Vortex (2 min), centrifuge (10,000 × g, 10 min), collect organic phase.
  • Recovery Rates :

    • 89–94% for C16:0-LPA, 82–88% for C18:1-LPA.

LC/MS/MS Quantification

A validated method ensured specificity amid isobaric lysophospholipids:

Parameter Specification
Column Atlantis HILIC (2.1 × 150 mm, 3 μm)
Mobile Phase A: 10 mM NH4HCO3 (pH 8.5); B: ACN/MeOH (95:5)
Transitions m/z 409 → 153 (C16:0-LPA)
LOQ 0.1 nM (S/N >10)

Key Adjustments :

  • Curtain gas: 35 psi to reduce in-source fragmentation.
  • Declustering potential: −40 V optimized for phosphate group retention.

Challenges in LPA Preparation

Ex Vivo Artifacts

  • Autotaxin Activity : Even at 4°C, plasma ATX generates LPA at 0.5 nM/hr.
  • Mitigation : Immediate acidification (pH <4) or heating (65°C, 10 min) deactivates ATX.

Isomeric Purity

  • Acyl Migration : 1-acyl-LPA converts to 2-acyl-LPA under acidic conditions (t1/2 = 2 hr at pH 4).
  • Solution : Neutral pH buffers and storage at −80°C stabilize isomers.

Applications of Synthetic LPA Analogues

Receptor-Specific Agonists

  • MZN-021 : LPA5 agonist (EC50 = 1.2 nM) with 45-fold selectivity over LPA1–4,6 for studying immune regulation.
  • T13 : Cyclic phosphate analog targeting LPA3 (EC50 = 0.8 nM).

Metabolic Probes

  • d5-C16:0-LPA : Internal standard enabling absolute quantification in plasma (CV <8%).

化学反应分析

反应类型

溶血磷脂酸会发生各种化学反应,包括氧化、还原和取代。这些反应对于它的生物学功能以及它作为信号分子的作用至关重要。

常用试剂和条件

    氧化: 溶血磷脂酸可以在温和条件下使用过氧化氢或高锰酸钾等试剂氧化。

    还原: 溶血磷脂酸的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。

    取代: 取代反应涉及用其他官能团替换脂肪酸链或磷酸基团。这些反应的常用试剂包括卤代烷烃和磷酸衍生物。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,溶血磷脂酸的氧化会导致氧化磷脂的形成,而还原会产生脱氧衍生物。取代反应可以产生具有修饰脂肪酸链或磷酸基团的各种溶血磷脂酸类似物 .

科学研究应用

Lysophosphatidic acid (LPA) is a bioactive phospholipid with a wide array of functions in both healthy and disease states . LPA's diverse effects stem from its ability to signal through specific receptors, making it a versatile signaling molecule . This article reviews the scientific research applications of LPA, drawing from verified sources.

LPA in Development and Angiogenesis

LPA plays a role in central nervous system development and angiogenesis . It promotes YAP dephosphorylation, leading to YAP translocation to the nucleus and inducing the expression of Hippo pathway target genes . LPA can induce inactivation of large tumor suppressor kinase 1 (Lats 1) activity, an upstream component of the Hippo pathway that marks YAP for degradation .

LPA in Pathological Conditions

LPA is implicated in several pathological conditions:

  • Neuropathic Pain and Neurodegenerative Diseases: LPA is a mediator in neuropathic pain and neurodegenerative diseases .
  • Cancer Progression: LPA can act as a powerful mediator of cancer progression . LPA treatment led to increased keratinocyte proliferation .
  • Heart Failure: LPA contributes to the pathogenesis of heart failure by promoting inflammation, fibrosis, and apoptosis in cardiac cells . It is a central mediator in inflammation-mediated cardiac remodeling during heart failure .
  • Lipodystrophy: LPA may potentially trigger inflammation and fibrosis in adipose tissue .

LPA as a Therapeutic Target

Autotaxin, LPA, and its receptors are therapeutic targets, with promising molecules modulating both LPA production and signaling . Potential targeted therapies could mitigate the effects of bioactive lipids on heart failure, including LPA receptor antagonists and ceramide synthase inhibitors . Approaches targeting LPA1 signaling are being used to combat fibrotic diseases .

LPA and RIPK4 mRNA

LPA down-regulates human RIPK4 mRNA expression . LPA treatment increases keratinocyte proliferation, but this is compromised in cells with reduced RIPK4 expression . LPA promotes cell cycle progression, at least partly via down-regulating RIPK4 .

LPA in Foodstuffs and Herbal Medicines

Various foodstuffs such as soybean, cabbage, and seeds like sesame and sunflower contain bioactive LPAs . Herbal medicines such as corydalis tuber and ginseng contain large amounts of LPAs . Herbal LPAs bind to cell surface LPA receptors in animal cells and exert biological effects, including beneficial effects of in vitro wound healing, in vivo anti-gastric ulcer, anti-Alzheimer's disease, autotaxin inhibition, and anti-metastasis activity .

LPA and Cardiovascular Disease

Elevated lipoprotein(a) (Lp(a)) is a genetically determined causal risk factor for cardiovascular disease . Studies have shown an increased risk of myocardial infarction (MI) in persons with elevated Lp(a) .

作用机制

溶血磷脂酸通过特定的 G 蛋白偶联受体(称为溶血磷脂酸受体)发挥作用。这些受体参与了调节细胞增殖、迁移和存活的各种信号通路。当溶血磷脂酸与其受体结合时,它会激活下游信号分子,如小 GTP 酶和激酶,导致应力纤维形成、细胞迁移和其他细胞反应 .

相似化合物的比较

Comparison with Similar Compounds

LPA shares structural and functional similarities with other lysophospholipids and phospholipids. Below is a detailed comparison, supported by data tables and research findings.

Structural and Functional Comparison

Compound Structure Biosynthetic Pathways Receptors Key Biological Roles Disease Associations
LPA Glycerol + 1 acyl chain + phosphate PLA1-mediated PA hydrolysis; ATX-mediated LPC conversion LPAR1–6 Cell proliferation, migration, fibrosis, metabolic regulation Cancer, pulmonary fibrosis, neurodegeneration
PA Glycerol + 2 acyl chains + phosphate LPAT2-mediated acylation of LPA Poorly characterized Membrane biosynthesis, signaling in stress responses Plant osmotic stress, lipid metabolism
LPC Glycerol + 1 acyl chain + choline Hydrolysis of phosphatidylcholine by phospholipase A2 GPR119, others Substrate for LPA production, pro-inflammatory signaling Atherosclerosis, metabolic syndrome
S1P Sphingosine + phosphate Sphingosine kinase-mediated phosphorylation S1P1–5 Immune cell trafficking, vascular development Multiple sclerosis, inflammation

Key Research Findings

Cross-Reactivity Challenges: Antibody 504B3, previously thought specific to LPA, binds non-specifically to PA and LPC, complicating immunoassays .

Metabolic Effects : LPA induces aerobic glycolysis and lipogenesis in cancer cells, whereas S1P primarily regulates immune cell migration .

Therapeutic Targeting: LPA Receptors: LPAR6 antagonists (e.g., C75 and XAA) inhibit hepatocellular carcinoma growth by disrupting mitochondrial function . ATX Inhibition: 2-Carba-LPA, a synthetic analogue, exhibits dual activity as an LPAR agonist and ATX inhibitor, showing promise in fibrosis and cancer . S1P Modulators: Drugs like fingolimod target S1P1 for multiple sclerosis, highlighting pathway-specific therapeutic strategies .

Analytical Challenges

Accurate quantification of LPA in biofluids is hindered by structural similarities to LPC and PA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred over antibody-based methods to avoid cross-reactivity .

Pathophysiological Contrasts

  • Cancer : LPA promotes ovarian cancer invasion via the Rho/ROCK pathway , while S1P enhances endothelial barrier integrity .
  • Fibrosis : The ATX/LPA axis drives pulmonary fibrosis, with genetic or pharmacological inhibition attenuating disease in models .

生物活性

Lysophosphatidic acid (LPA) is a bioactive lysophospholipid that plays a critical role in various biological processes. It is produced through the enzymatic action of autotaxin (ATX) on lysophosphatidylcholine and other lysophospholipids. LPA exerts its effects by binding to specific G-protein-coupled receptors (GPCRs), which include LPA1 to LPA6. This compound has been implicated in numerous physiological and pathological conditions, including neural development, inflammation, cancer progression, and fibrosis.

LPA signaling is mediated through its six identified receptors (LPA1-LPA6), which activate various intracellular pathways leading to diverse biological effects:

  • Cell Proliferation and Survival : LPA promotes cell growth and survival through activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.
  • Migration and Invasion : LPA enhances cell motility and invasiveness, particularly in cancer cells, by stimulating cytoskeletal rearrangements.
  • Inflammatory Responses : LPA modulates immune responses by influencing the behavior of immune cells, such as dendritic cells and macrophages, leading to altered cytokine production.

Physiological Roles

  • Neural Development : LPA is crucial for neuronal development, influencing processes such as axonal growth and synaptic plasticity .
  • Reproductive Functions : In the context of reproduction, LPA is involved in embryo implantation and ovarian function .
  • Bone Development : Studies indicate that LPA signaling is essential for normal bone development, with receptor knockout models demonstrating reduced bone mass .

Pathological Implications

LPA has been linked to several diseases:

  • Cancer : Elevated levels of LPA are associated with tumor progression and metastasis in various cancers, including ovarian and breast cancer .
  • Neuropathic Pain : LPA contributes to the development of neuropathic pain through its effects on neuronal signaling pathways .
  • Fibrosis : Aberrant LPA signaling plays a role in fibrotic diseases affecting the lungs and kidneys, making it a potential therapeutic target .

Study 1: Role of LPA in Cancer Progression

A study investigated the role of LPA in promoting cancer cell invasion. Researchers found that LPA treatment significantly increased the migration of ovarian cancer cells through activation of the RhoA/ROCK pathway. This finding highlights the potential of targeting LPA signaling in cancer therapy.

Study 2: LPA in Neurodegenerative Diseases

Research has shown that LPA signaling contributes to neuroinflammation in Alzheimer's disease. The activation of LPA receptors was found to enhance the expression of β-secretase, leading to increased production of amyloid-beta plaques . This suggests that inhibiting LPA signaling may offer a novel approach to mitigate neurodegeneration.

Table 1: Summary of Biological Functions of LPA

Biological FunctionMechanismImplications
Cell ProliferationPI3K/Akt pathway activationTumor growth
Cell MigrationCytoskeletal rearrangementCancer metastasis
Immune ModulationCytokine production alterationAutoimmune diseases
Neural DevelopmentAxonal growth stimulationNeurodevelopmental disorders

Table 2: Pathological Conditions Associated with LPA

ConditionRole of LPAPotential Therapeutic Target
CancerPromotes invasion and metastasisLPA receptor antagonists
FibrosisMediates fibrotic responsesAutotaxin inhibitors
Neuropathic PainEnhances pain signalingLPA receptor modulators
Alzheimer's DiseaseIncreases amyloid-beta productionβ-secretase inhibitors

常见问题

Q. What are the primary receptors and signaling pathways through which LPA exerts its biological effects?

LPA signals through six G protein-coupled receptors (LPAR1–LPAR6), which activate diverse downstream pathways such as Rho/ROCK, Ras-MAPK, and PI3K-Akt. For example, LPAR1 and LPAR2 are critical for cytoskeletal reorganization via RhoA/ROCK in neural cells, while LPAR3 mediates proliferation in cancer models . Methodologically, receptor-specific agonists/antagonists (e.g., Ki16425 for LPAR1/3) and siRNA knockdown are used to dissect pathway contributions. Quantitative PCR and Western blotting validate receptor expression and pathway activation .

Q. Which experimental models are appropriate for studying LPA’s role in neural regeneration?

Primary murine Schwann cells and PC12 neuronal cell lines are standard models. In vitro, LPA-induced neurite retraction in PC12 cells is monitored via phase-contrast microscopy, while Schwann cell migration is quantified using scratch assays . In vivo, corneal injury models in rodents assess LPA’s impact on nerve regeneration via immunohistochemistry for markers like βIII-tubulin .

Q. How is LPA detected and quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring LPA levels in serum or ascites, with sensitivity down to picomolar concentrations. ELISA kits (e.g., Human LPA ELISA) are alternatives but require validation against MS data to avoid cross-reactivity with structurally similar lipids .

Advanced Research Questions

Q. How can researchers resolve contradictions in LPA’s proliferative versus anti-proliferative effects across cancer models?

Discrepancies arise from context-dependent receptor expression and crosstalk with hypoxia-inducible factors (HIF1α). For instance, in ovarian cancer, LPA promotes proliferation via LPAR2 under normoxia but enhances invasion via LPAR1 and HIF1α under hypoxia . To address contradictions:

  • Compare receptor subtype expression (qPCR/flow cytometry) across cell lines.
  • Use hypoxia chambers (1% O₂) to mimic tumor microenvironments.
  • Apply pathway-specific inhibitors (e.g., Y27632 for ROCK) to isolate mechanisms .

Q. What methodologies dissect LPA’s dual role in promoting and inhibiting cellular migration?

In glioblastoma, LPA enhances migration via RhoA/ROCK, while in renal carcinoma, it suppresses motility through Rac1 inhibition. To study this duality:

  • Perform Boyden chamber assays with LPAR subtype-specific antagonists.
  • Analyze cytoskeletal dynamics via live-cell imaging of GFP-actin.
  • Integrate phosphoproteomics to identify phosphorylation events (e.g., cofilin for Rho vs. Rac pathways) .

Q. How does hypoxia modulate LPA signaling in tumor metastasis?

Hypoxia upregulates LPAR1 expression and sensitizes ovarian cancer cells to LPA-induced migration by stabilizing HIF1α. Key approaches:

  • Treat cells with cobalt chloride (hypoxia mimetic) and measure LPAR expression (Western blot).
  • Use siRNA against HIF1α to block LPA-driven invasion in 3D spheroid models.
  • Validate in orthotopic mouse models by injecting LPA-treated cancer cells and quantifying metastatic nodules .

Q. What strategies identify novel LPA-regulated miRNAs in disease progression?

In ovarian cancer, LPA induces miR-30c-2-3p, which post-transcriptionally silences ATF3. Methodologies include:

  • RNA sequencing of LPA-treated vs. untreated cells.
  • Luciferase reporter assays to confirm miRNA-mRNA binding (e.g., miR-30c-2-3p and ATF3 3’UTR).
  • Rescue experiments by overexpressing ATF3 in miRNA-inhibited cells .

Q. How can autotaxin (ATX) inhibition be optimized to block LPA production in fibrosis?

ATX converts lysophosphatidylcholine (LPC) to LPA. Strategies include:

  • Pharmacological inhibitors (e.g., PF-8380) tested in bleomycin-induced lung fibrosis models.
  • Measure LPA levels in bronchoalveolar lavage fluid via LC-MS/MS.
  • Assess collagen deposition using Masson’s trichrome staining and hydroxyproline assays .

Methodological Best Practices

  • Experimental Design : Include LPAR subtype-selective tools and controls for autotaxin-mediated LPA generation in vivo .
  • Data Interpretation : Cross-validate findings using orthogonal methods (e.g., ELISA + MS for LPA quantification) .
  • Contradiction Analysis : Account for tissue-specific receptor expression and microenvironmental factors (e.g., hypoxia, pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleoyl lysophosphatidic acid
Reactant of Route 2
Reactant of Route 2
Oleoyl lysophosphatidic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。